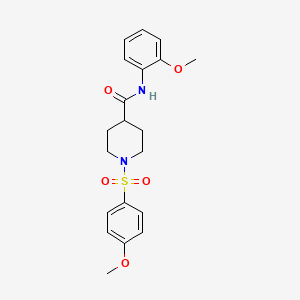

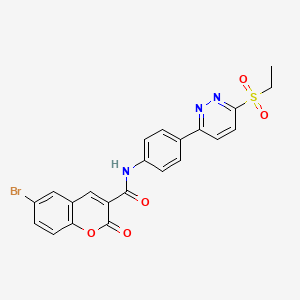

![molecular formula C22H21FN6OS B2657238 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide CAS No. 863453-26-3](/img/structure/B2657238.png)

2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide” is a complex organic molecule. It contains several functional groups, including a fluorobenzyl group, a triazolopyrimidine group, a thio group, and a mesitylacetamide group .

Synthesis Analysis

Pyrazines and pyridazines fused to 1,2,3-triazoles, which are similar to the structure of the given compound, can be synthesized through a variety of routes. Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis

The molecular formula of the compound is C19H14FN5OS, with an average mass of 379.411 Da and a monoisotopic mass of 379.090302 Da . The structure includes a fluorobenzyl group attached to a triazolopyrimidine ring, which is further connected to a mesitylacetamide group via a sulfur atom .Physical and Chemical Properties Analysis

The compound has a molecular weight of 379.411 g/mol. It has a complexity of 369 and a topological polar surface area of 108 Ų .科学的研究の応用

Anticonvulsant Activity

Research has explored the structural analogues of 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide, focusing on their potential anticonvulsant properties. A study by Kelley et al. (1995) synthesized and tested various analogues for their activity against maximal electroshock-induced seizures in rats. This work highlights the nuanced role of structural modifications in anticonvulsant efficacy, suggesting potential research directions for derivatives of the compound Kelley et al., 1995.

Adenosine Receptor Affinity

Another significant area of research involves examining the affinity of triazolopyrimidine derivatives towards adenosine receptors. Betti et al. (1999) synthesized amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines to assess their interaction with adenosine A1 and A2A receptors. The findings suggest that certain fluoro-substituted benzyl groups enhance receptor affinity, particularly for the A1 subtype, indicating the compound's relevance in modulating adenosine receptor-mediated pathways Betti et al., 1999.

Antibacterial Activity

The broad-spectrum antibacterial activity of triazolopyrimidine derivatives has also been a focus. Lahmidi et al. (2019) reported on the synthesis, crystal structure, and antibacterial activity of a novel pyrimidine derivative. This study underscores the potential of such compounds in developing new antibacterial agents, with specific efficacy against both Gram-positive and Gram-negative bacteria Lahmidi et al., 2019.

Antidepressant Properties

The search for new antidepressants has also led to interest in triazolopyrimidine derivatives. Zhang et al. (2016) designed and synthesized a series of pyrido[2,3-d]pyrimidine derivatives, evaluating them for anticonvulsant and antidepressant activities. Their research demonstrates the dual therapeutic potential of these compounds, with some showing significant efficacy in models of depression Zhang et al., 2016.

Insecticidal Applications

The use of triazolopyrimidine derivatives as insecticidal agents represents another promising application. Fadda et al. (2017) explored the insecticidal potential of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. This research indicates the versatility of triazolopyrimidine derivatives in pest management strategies Fadda et al., 2017.

特性

IUPAC Name |

2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN6OS/c1-13-8-14(2)19(15(3)9-13)26-18(30)11-31-22-20-21(24-12-25-22)29(28-27-20)10-16-4-6-17(23)7-5-16/h4-9,12H,10-11H2,1-3H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOGPYBOOUDSAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

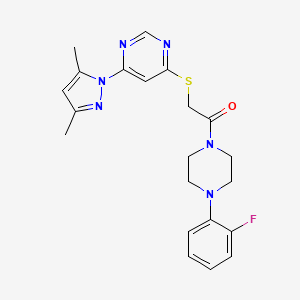

![N-(4-isopropylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2657155.png)

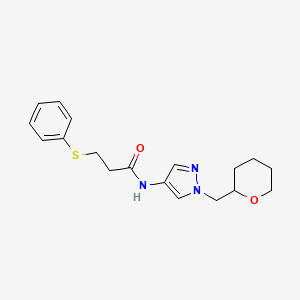

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2657157.png)

![4-bromo-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2657163.png)

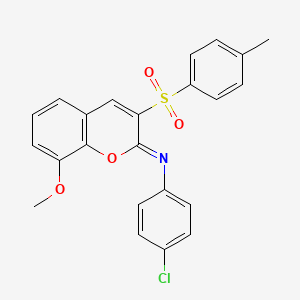

![Ethyl 2-(benzylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2657167.png)

![2-hydroxy-9-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2657172.png)

![N,N-dimethyl-N'-(7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide](/img/structure/B2657173.png)